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Compound of Interest

Compound Name: 5-Ethyl-3,3-dimethyloctane

Cat. No.: B14556797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 5-Ethyl-3,3-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula

C₁₂H₂₆. Due to the absence of publicly available experimental spectra for this specific branched

alkane, this document presents predicted data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed experimental protocols for obtaining such data are also provided, along with

visualizations to illustrate analytical workflows and the complementary nature of these

techniques in structural elucidation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Ethyl-3,3-
dimethyloctane. These predictions are derived from typical chemical shift ranges for alkanes,

characteristic infrared absorption frequencies, and established fragmentation patterns in mass

spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Ethyl-3,3-dimethyloctane
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-CH₃ (C1, C8, ethyl C) 0.8 - 1.0 Triplet (t) / Triplet (t) 9H

-CH₃ (gem-dimethyl) 0.8 - 1.0 Singlet (s) 6H

-CH₂- (C2, C4, C6,

C7, ethyl C)
1.2 - 1.4 Multiplet (m) 10H

-CH- (C5) 1.4 - 1.7 Multiplet (m) 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Ethyl-3,3-dimethyloctane

Carbon Predicted Chemical Shift (δ, ppm)

Primary (-CH₃) 10 - 20

Secondary (-CH₂-) 20 - 40

Tertiary (-CH-) 30 - 50

Quaternary (-C-) 30 - 45

Table 3: Predicted IR Spectroscopic Data for 5-Ethyl-3,3-dimethyloctane

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

C-H 2850 - 3000 Stretch

C-H 1350 - 1480 Bend

C-C 800 - 1300 Stretch

Table 4: Predicted Mass Spectrometry Data for 5-Ethyl-3,3-dimethyloctane
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m/z Interpretation

170 Molecular Ion (M⁺)

141 [M - C₂H₅]⁺

113 [M - C₄H₉]⁺

85 [M - C₆H₁₃]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (likely base peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Liquid Sample

Sample Preparation:

Dissolve 5-25 mg of the liquid sample (5-Ethyl-3,3-dimethyloctane) in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

The solvent should be chosen based on the sample's solubility and should not have

signals that overlap with the analyte's signals.[1]

Filter the solution through a pipette with a small plug of glass wool to remove any

particulate matter.[2]

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]

Cap the NMR tube to prevent solvent evaporation.[2]
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.[1]

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

Tune and match the probe to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).[1]

Data Acquisition:

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to

the low natural abundance of the ¹³C isotope.[3]

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Perform baseline correction to obtain a flat baseline.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Liquid Sample

Sample Preparation:
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Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4] If necessary, clean it with

a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.[5]

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any signals from the instrument and the surrounding

atmosphere.

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.[4]

Data Acquisition:

Place a small drop of the liquid sample (5-Ethyl-3,3-dimethyloctane) directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.[5]

Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-

noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The resulting spectrum will show the infrared absorbance or transmittance of the sample

as a function of wavenumber.

Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of a Liquid Alkane

Sample Introduction:

For a volatile liquid like 5-Ethyl-3,3-dimethyloctane, a direct insertion probe or a gas

chromatography (GC) inlet can be used.
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If using a GC inlet, a dilute solution of the sample in a volatile solvent (e.g., hexane or

dichloromethane) is injected into the GC. The GC separates the sample from the solvent

and any impurities before it enters the mass spectrometer.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy beam of

electrons (typically 70 eV).[6]

This causes the molecule to lose an electron, forming a positively charged molecular ion

(M⁺).[7] The excess energy from electron impact often leads to the fragmentation of the

molecular ion.[8]

Mass Analysis:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion at a specific

m/z value.

Data Processing:

The instrument software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

The peak with the highest abundance is called the base peak and is assigned a relative

intensity of 100%. The intensity of all other peaks is reported relative to the base peak.

Visualization of Analytical Processes
The following diagrams, created using the DOT language, illustrate the logical flow of

spectroscopic analysis and the interplay between different techniques.
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Spectroscopic Techniques
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Functional Groups
- C-H bonds
- C-C bonds
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Elucidated Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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